17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and methoxylation reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones to alcohols or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- has several scientific research applications:
Mechanism of Action
The mechanism by which 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be related to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 17H-Cyclopenta(a)phenanthren-17-one, 15-(acetyloxy)-15,16-dihydro-
- 17H-Cyclopenta(a)phenanthrene
Uniqueness
What sets 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-6-methoxy-11-methyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties . For example, the presence of the methoxy and methyl groups can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
24684-49-9 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
6-methoxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O2/c1-11-9-15-12(7-8-17(15)20)16-10-18(21-2)13-5-3-4-6-14(13)19(11)16/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
CGCLWKCCKCGADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C3=C1C4=CC=CC=C4C(=C3)OC |
Origin of Product |
United States |
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